molecular formula C19H18N4O3S B10977381 N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide

N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide

Cat. No.: B10977381
M. Wt: 382.4 g/mol
InChI Key: WFYDQLAGWLFKDW-UHFFFAOYSA-N
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Description

N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of coupling agents such as (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and bases like 2,6-lutidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol
  • Structural Characteristics : It features a morpholine ring, a benzothiazole moiety, and an amide functional group, which are critical for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Description Reference
AnticancerInhibits proliferation of various cancer cell lines
AntioxidantScavenges free radicals and reduces oxidative stress
Apoptosis InductionActivates caspases leading to programmed cell death
Enzyme InhibitionInhibits specific kinases involved in cancer growth

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered the intrinsic apoptotic pathway.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. Results indicated that it effectively decreased malondialdehyde (MDA) levels in treated cells, suggesting a reduction in lipid peroxidation. This property is particularly beneficial in neurodegenerative diseases where oxidative stress plays a crucial role.

Research Findings and Future Directions

Recent research highlights the potential of this compound as a lead compound for developing new anticancer agents. Further studies are warranted to explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic Studies : Understanding the detailed molecular pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C19H18N4O3S/c24-17(22-18-21-15-3-1-2-4-16(15)27-18)13-5-7-14(8-6-13)20-19(25)23-9-11-26-12-10-23/h1-8H,9-12H2,(H,20,25)(H,21,22,24)

InChI Key

WFYDQLAGWLFKDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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